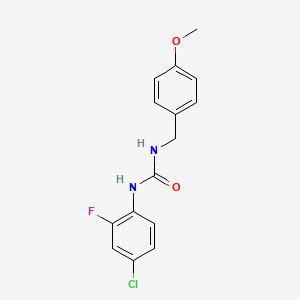![molecular formula C20H22N2O2 B4725985 2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline](/img/structure/B4725985.png)
2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline
描述
2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MIH belongs to the class of indoline derivatives and has been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
科学研究应用
2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anticancer properties and has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess antiviral properties and has been investigated as a potential treatment for viral infections such as HIV and hepatitis C.
作用机制
The exact mechanism of action of 2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the activity of various signaling pathways in cells. For example, this compound has been shown to inhibit the activity of the NF-kB pathway, which plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of the JAK/STAT pathway, which is involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vivo studies have shown that this compound can reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This compound is also stable under a wide range of conditions, which makes it suitable for use in various experimental settings. However, this compound also has some limitations. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Additionally, this compound can be expensive to synthesize, which may limit its use in some experimental settings.
未来方向
There are several future directions for research on 2-methyl-1-[4-(4-morpholinyl)benzoyl]indoline. One direction is to further investigate its mechanisms of action and biological activities. This could involve studying the effects of this compound on different signaling pathways and identifying its molecular targets. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases. This could involve conducting clinical trials to evaluate its safety and efficacy in humans. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.
属性
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-14-17-4-2-3-5-19(17)22(15)20(23)16-6-8-18(9-7-16)21-10-12-24-13-11-21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJKCWZVMOZMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}-2-propen-1-one](/img/structure/B4725903.png)
![1-(2-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725908.png)
![2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4725916.png)

![butyl 4-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B4725929.png)
![2-{1-(3-methylbutyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4725945.png)
![2-[(5-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4725959.png)
![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4725963.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4725967.png)
![methyl 4-{2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]ethoxy}benzoate](/img/structure/B4725974.png)

![4-{[5-isopropyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4725989.png)

![8-(2,3-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4726003.png)